REACTION_CXSMILES
|
FC(F)(F)C([NH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]#[C:13][CH2:14][CH2:15][CH2:16][CH2:17][OH:18])=[CH:8][CH:7]=1)=O.[OH-].[K+]>CC(O)C>[NH2:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]#[C:13][CH2:14][CH2:15][CH2:16][CH2:17][OH:18])=[CH:10][CH:11]=1 |f:1.2|
|
Name
|
Intermediate 39
|
Quantity
|
8.5 mmol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NC1=CC=C(C=C1)C#CCCCCO)(F)F
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was henceforth heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated
|
Type
|
CUSTOM
|
Details
|
to drying under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted three times with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The combined extracts were concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified via automated flash silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C#CCCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |